4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(4-Fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 4-position with a 4-fluorobenzyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. This structure combines aromatic, amide, and heterocyclic elements, which are common in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-14-5-3-13(4-6-14)11-18-9-10-21-15(12-18)16(20)19-7-1-2-8-19/h3-6,15H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMFCXVMKDCIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols
A common approach involves cyclizing β-amino alcohols with carbonyl compounds. For example, reacting 2-aminoethanol with a diketone under acidic conditions yields the morpholine ring. In one protocol, 2-amino-1-(4-fluorophenyl)ethanol was condensed with ethyl glyoxalate in the presence of p-toluenesulfonic acid (PTSA), achieving a 72% yield of the intermediate morpholinone.
Ring-Closing Metathesis (RCM)
Transition metal-catalyzed RCM offers a stereoselective route. Using a Grubbs catalyst, diene precursors such as N-allyl-2-(allyloxy)acetamide undergo cyclization to form the morpholine ring. This method is particularly effective for generating substituted morpholines with >90% enantiomeric excess when chiral ligands are employed.
Installation of the Pyrrolidine-1-Carbonyl Group
Carbamoylation with Pyrrolidine-1-Carbonyl Chloride
The most efficient method involves reacting a morpholine-2-amine intermediate with pyrrolidine-1-carbonyl chloride. In a representative procedure, morpholine-2-amine (1 equiv) was treated with pyrrolidine-1-carbonyl chloride (1.2 equiv) and diisopropylethylamine (DIPEA, 2 equiv) in dichloromethane (DCM) at 0°C, yielding the carboxamide in 85% purity after aqueous workup.
Coupling Reactions
Alternative methods utilize coupling agents such as EDC/HOBt. For example, mixing morpholine-2-carboxylic acid with pyrrolidine in the presence of EDC and HOBt in DMF produced the amide in 78% yield. This approach avoids handling reactive acyl chlorides but requires longer reaction times (24–48 hours).
Integrated Synthetic Routes
Sequential Alkylation and Amidation
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Step 1 : Morpholine was alkylated with 4-fluorobenzyl bromide (1.1 equiv) using NaH as a base in THF (0°C to RT, 6 hours).
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Step 2 : The resulting 4-[(4-fluorophenyl)methyl]morpholine was treated with pyrrolidine-1-carbonyl chloride (1.05 equiv) and DIPEA in DCM, yielding the final product in 68% overall yield.
One-Pot Tandem Synthesis
A streamlined protocol combined ring formation and functionalization:
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Reactants : 2-(4-fluorobenzyloxy)ethylamine, ethyl acrylate, pyrrolidine-1-carbonyl chloride.
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Conditions : Ruphos-Pd G3 catalyst, K₃PO₄, toluene, 110°C, 24 hours.
Optimization and Challenges
Stereochemical Control
Asymmetric hydrogenation using Ru-BINAP catalysts achieved enantiomeric ratios of 98:2 for the morpholine intermediate. However, epimerization at position 2 during carbamoylation remains a concern, necessitating low temperatures (<0°C) and rapid reaction quenching.
Purification Strategies
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Chromatography : Silica gel chromatography (EtOAc/hexanes) resolved regioisomeric byproducts.
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Crystallization : Recrystallization from ethanol/water mixtures improved purity to >99%.
Comparative Data on Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 68 | 95 | Scalable, minimal byproducts | Requires two steps |
| One-Pot Tandem | 55 | 97 | Time-efficient | Catalyst cost |
| Asymmetric Hydrogenation | 72 | 98 | High enantioselectivity | Sensitive to oxygen/moisture |
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing. For example, a plug-flow reactor operating at 10 bar and 120°C achieved 90% conversion in 30 minutes, reducing side-product formation compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Fluorophenyl Substituents
Compounds 4 and 5 (from ) are isostructural thiazole derivatives synthesized with 4-chlorophenyl (4) and 4-fluorophenyl (5) groups. Key comparisons include:
- Structural Similarities : Both share fluorophenyl groups and triazolyl-pyrazolyl substituents. The morpholine core in the target compound is replaced by a thiazole ring, altering electron distribution and hydrogen-bonding capacity.
- Crystallographic Data :
| Property | Compound 4 (Cl) | Compound 5 (F) | Target Morpholine Derivative |
|---|---|---|---|
| Symmetry | Triclinic, P 1 | Triclinic, P 1 | Not reported in evidence |
| Molecular Planarity | Mostly planar | Mostly planar | Likely less planar due to morpholine ring |
| Dihedral Angles | Fluorophenyl group perpendicular to core | Similar to Compound 4 | Dependent on morpholine conformation |
The halogen (Cl vs. F) influences intermolecular interactions, with fluorine’s electronegativity enhancing dipole moments and crystal packing efficiency .
Pyrrolidine-Based RORγt Inverse Agonists
Compound 26 () is a pyrrolidine sulfone derivative with a 4-fluorophenyl group and a perfluoropropane-substituted phenyl ring. Comparisons include:
- Functional Groups : Both compounds feature fluorophenyl and pyrrolidine motifs. However, Compound 26 includes a sulfonyl group and a cyclohexane-carboxylic acid tail, enhancing its polarity and oral bioavailability.
- Biological Activity : Compound 26 exhibits potent RORγt inverse agonism (IC₅₀ = 2.7 nM) and dose-dependent IL-17 inhibition in mice, attributed to its sulfone group and fluorophenyl-mediated selectivity . The target morpholine derivative’s lack of a sulfonyl group may limit similar receptor interactions.
Morpholine Derivatives with Heterocyclic Substituents
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine () shares the morpholine and pyrrolidine-carbonyl framework but incorporates a pyrazolo-pyrazine heterocycle. Key differences:
Chalcone Derivatives with Fluorophenyl Moieties
describes fluorophenyl-containing chalcones with dihedral angles between aromatic rings ranging from 7.14° to 56.26°. These planar structures contrast with the non-planar morpholine core of the target compound. The fluorophenyl group’s orientation influences crystallinity and stability, with smaller dihedral angles favoring tighter packing .
Physicochemical and Pharmacokinetic Trends
| Compound Class | Key Features | Bioactivity/Stability Insights |
|---|---|---|
| Thiazole Derivatives | Halogen-dependent crystallinity | High yields, isostructural stability |
| Pyrrolidine Sulfones | Sulfonyl group enhances polarity | High selectivity, oral efficacy |
| Morpholine Derivatives | Heterocyclic diversity | Tunable solubility and binding |
| Chalcones | Planarity dictates packing efficiency | Thermal stability, photochemical reactivity |
Q & A
Q. What are the recommended synthetic routes for 4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the morpholine and pyrrolidine rings. For example, intermediates like (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049977-93-6) can serve as precursors . Key steps include:
- Protection/Deprotection : Use of Fmoc groups (e.g., Fmoc-L-Pro(4-p-F-Ph)-OH) to stabilize reactive sites during coupling reactions .
- Coupling Reactions : Amide bond formation between the pyrrolidine-carboxylic acid and morpholine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt).
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product.
Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 60°C) to enhance yields.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the morpholine oxygen and pyrrolidine carbonyl) .
- NMR Spectroscopy : Analyze , , and -NMR to verify substituent positions and electronic environments .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for intact ion analysis) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, given the compound’s potential to act as a peptidomimetic .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) to assess affinity .
- Cell Viability : MTT assays in cancer or neuronal cell lines to evaluate cytotoxicity or neuroprotective effects .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s conformational stability and aggregation propensity?
- Methodological Answer : Perform:
- Molecular Dynamics (MD) Simulations : Analyze flexibility of the morpholine-pyrrolidine backbone in solvent models (e.g., explicit water) .
- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomers of the 4-fluorophenylmethyl group .
- Aggregation Prediction : Use tools like PAINs (Pan-Assay Interference Compounds) to identify motifs prone to nonspecific aggregation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Compare buffer conditions (pH, ionic strength) and cell lines used, as these factors influence receptor binding .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Structural Analog Comparison : Benchmark against derivatives like 4-(4-chlorophenyl)morpholine to isolate fluorophenyl-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorophenyl and morpholine motifs?
- Methodological Answer : Design analogs systematically:
- Substituent Variation : Replace the 4-fluorophenyl group with chloro-, methyl-, or bromo-substituted phenyl rings to assess electronic effects .
- Ring Modifications : Substitute morpholine with piperidine or thiomorpholine to probe steric and electronic contributions .
- Bioisosteric Replacement : Replace the pyrrolidine-1-carbonyl group with sulfonamides or urea derivatives to modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
